molecular formula C23H24FN3O3 B611906 S1p receptor agonist 1 CAS No. 1514888-56-2

S1p receptor agonist 1

Número de catálogo B611906
Número CAS: 1514888-56-2
Peso molecular: 409.46
Clave InChI: YBIFMTGYWXNIRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid, also known as lysosphingolipid . It is also referred to as a bioactive lipid mediator . S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase .


Synthesis Analysis

Serinolamide A, a natural product of the sea, was synthesized and performed S1P 1 receptor internalization assay to evaluate functionally antagonistic S1P 1 receptor agonist activity . New derivatives were synthesized by introducing the phenyl ring moiety of fingolimod . Among them, compounds 19 and 21 had superior S1P 1 agonistic effects to serinolamide .


Molecular Structure Analysis

The molecular structure of S1P receptor agonist 1 has been studied using cryo-EM structures . The structures of Gi-coupled human S1PR1 complexes bound to endogenous agonist d18:1 S1P, benchmark lipid-like S1P mimic phosphorylated Fingolimod ((S)-FTY720-P), or non-lipid-like therapeutic molecule CBP-307 in two binding modes were reported .


Physical And Chemical Properties Analysis

S1P contains a hydrophilic head group and a hydrophobic tail, which renders itself water incompatible .

Aplicaciones Científicas De Investigación

  • Immunomodulation in Multiple Sclerosis (MS) and Transplant Rejection : FTY720 modulates the behavior of human oligodendrocyte progenitor cells, potentially affecting processes like process extension, differentiation, and survival. This is particularly relevant in the context of multiple sclerosis, where FTY720 is used as an immuno-therapy (Miron et al., 2008).

  • Neuroprotective and Nervous System Effects : Lysophosphatidic acid (LPA) and S1P are crucial regulators of cellular events, with implications for the nervous system. FTY720, as an S1P receptor agonist, is significant in treating diseases like multiple sclerosis and may also play roles in the development of other nervous system diseases (Herr & Chun, 2007).

  • Cardiovascular Effects and Bradycardia : S1P1 receptor agonists, including FTY720, are known to influence heart rate and blood pressure. S1P3 receptor activity is linked with acute toxicity and cardiovascular regulation, including bradycardia and hypertension (Forrest et al., 2004).

  • Lymphocyte Trafficking and Immunosuppression : FTY720 and other S1P receptor agonists alter lymphocyte trafficking, causing lymphopenia by sequestering lymphocytes in lymph nodes. This mechanism is pivotal in creating their immunosuppressive effects, useful in transplant rejection and autoimmune diseases (Mandala et al., 2002).

  • Potential in Treating Fibrotic Lung Diseases : Prolonged exposure to S1P1 receptor agonists can exacerbate vascular leak and fibrosis after lung injury, indicating potential therapeutic applications in fibrotic lung diseases (Shea et al., 2010).

  • Role in Lymphocyte Recirculation : S1P receptor agonists like FTY720 can effectively control lymphocyte recirculation, a factor of considerable interest in developing new immunosuppressive therapies (Sanna et al., 2004).

Safety And Hazards

Safety considerations with the use of S1P receptor agonists include leukopenia, anemia, transaminase elevation, macular edema, teratogenicity, pulmonary disorders, infections, and cardiovascular events .

Direcciones Futuras

S1P modulators represent a novel and promising therapeutic strategy for immune-mediated diseases . New S1PR modulators are under clinical development for multiple sclerosis (MS), and their uses are being evaluated to treat other immune-mediated diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis .

Propiedades

IUPAC Name

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIFMTGYWXNIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S1p receptor agonist 1

CAS RN

1514888-56-2
Record name Icanbelimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icanbelimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
Z Xu, T Ikuta, K Kawakami, R Kise, Y Qian… - Nature Chemical …, 2022 - nature.com
… Indeed, we found that other S1PR1 ligands (etrasimod and S1P receptor agonist 1) with a similar middle body and a tail showed β-arrestin-biased signaling (Extended Data Fig. 9c). …
Number of citations: 36 www.nature.com
JT Bagdanoff, MS Donoviel, A Nouraldeen… - Journal of medicinal …, 2009 - ACS Publications
… For example, the synthetic S1P receptor agonist 1 is nonselective for S1P1, thus agonizing the S1P3 receptor in heart tissue, causing bradycardia. (22) To date, agonists that …
Number of citations: 93 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.